2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine
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Overview
Description
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine is a compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to an ethanamine moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an amine in the presence of a base can lead to the formation of the oxazole ring. The trifluoromethyl group can then be introduced via radical trifluoromethylation using reagents such as CF3SO2Na under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and photoredox catalysts can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for various diseases
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-[5-(trifluoromethyl)thiazol-2-yl]ethan-1-amine: Similar structure but with a thiazole ring instead of an oxazole ring.
2,2,2-trifluoroethylamine: Contains a trifluoromethyl group but lacks the oxazole ring.
2,2,2-trifluoroacetophenone: Features a trifluoromethyl group attached to an acetophenone moiety.
Uniqueness
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various applications, particularly in drug development and materials science .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1-2,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFNZIWMIQMTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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